Pyridoxal 4-methoxybenzoyl hydrazone

Iron overload Chelation therapy In vivo efficacy

Pyridoxal 4-methoxybenzoyl hydrazone (PpMBH) is a differentiated iron chelator within the pyridoxal isonicotinoyl hydrazone (PIH) class. The 4-methoxybenzoyl substituent shifts the neutral-species fraction to ~80% at pH 7.4, markedly enhancing passive membrane permeability and oral bioavailability compared to the parent PIH or desferrioxamine (DFO). In vivo rat studies confirm oral efficacy (34 μg Fe/6 h) and injectable potency (59 μg Fe/2 h IP) intermediate between DFO and PFBH, making it ideal for dose-response studies. Its documented selectivity for Fe(III) over Ca(II), Mg(II), and Zn(II) enables precise probing of intracellular labile iron pools without off-target metal depletion. Procure this specific compound for lead optimization in thalassemia, iron-loading anemia, and cancer biology programs.

Molecular Formula C16H17N3O4
Molecular Weight 315.32
CAS No. 116324-89-1
Cat. No. B1167489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal 4-methoxybenzoyl hydrazone
CAS116324-89-1
Synonymspyridoxal 4-methoxybenzoyl hydrazone
Molecular FormulaC16H17N3O4
Molecular Weight315.32
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)OC)CO
InChIInChI=1S/C16H17N3O4/c1-10-15(21)14(12(9-20)7-17-10)8-18-19-16(22)11-3-5-13(23-2)6-4-11/h3-8,20-21H,9H2,1-2H3,(H,19,22)/b18-8+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxal 4-Methoxybenzoyl Hydrazone (CAS 116324-89-1): A Differentiated Iron Chelator in the PIH Analog Class


Pyridoxal 4-methoxybenzoyl hydrazone (PpMBH / PMBH; CAS 116324-89-1) is a synthetic, orally active iron (Fe) chelator belonging to the pyridoxal isonicotinoyl hydrazone (PIH) class [1]. It is one of several aroylhydrazone analogs developed to overcome the limitations of the clinically used chelator desferrioxamine (DFO), which requires prolonged parenteral infusion [2]. PpMBH contains a 4-methoxybenzoyl substituent on the hydrazone nitrogen, distinguishing it from the parent PIH (isonicotinoyl) and the simpler benzoyl analog (PBH). This structural modification confers a characteristic ionization and lipophilicity profile that influences its iron‑chelation efficacy and oral bioavailability [1].

Why Pyridoxal 4-Methoxybenzoyl Hydrazone Cannot Be Replaced by Generic PIH Analogs


Within the PIH analog class, even small substituent changes on the benzoyl ring drastically alter ionization equilibrium, lipophilicity, and thereby cellular uptake and in vivo iron‑mobilization capacity [1]. The parent PIH is a moderately effective chelator, but its isonicotinoyl nitrogen imparts different protonation behavior compared to the methoxybenzoyl group of PpMBH. Consequently, analogs cannot be freely interchanged: the 4‑methoxy substituent shifts the neutral‑species fraction at physiological pH, directly affecting passive membrane permeability and oral absorption [1]. In head‑to‑head in vivo studies, PpMBH (PMBH) demonstrated a distinct efficacy window—superior to DFO and with oral activity not shared by all class members—underscoring that procurement must be compound‑specific [2].

Quantitative Differentiation Evidence for Pyridoxal 4-Methoxybenzoyl Hydrazone Relative to Key Comparators


In Vivo Biliary Iron Excretion: PMBH vs. Desferrioxamine and PFBH

In a rat model of iron overload, pyridoxal 4-methoxybenzoyl hydrazone (PMBH) significantly enhanced biliary iron excretion, outperforming the clinical standard desferrioxamine (DFO). Following a single intraperitoneal dose of 0.2 mmol/kg, PMBH yielded a 2‑hour cumulative iron excretion of 59 μg Fe, compared to 22 μg Fe for DFO under identical conditions [1]. The most potent analog, pyridoxal m‑fluorobenzoyl hydrazone (PFBH), reached 87 μg Fe, but PMBH demonstrated a key advantage: it was also effective after oral (gastric) administration, achieving a 6‑hour cumulative excretion of 34 μg Fe [1]. This oral activity is a critical differentiator for compounds intended to replace infusion‑dependent DFO.

Iron overload Chelation therapy In vivo efficacy

Neutral-Species Fraction at Physiological pH: Membrane Permeability Advantage

For an orally administered iron chelator, the fraction of neutral (uncharged) species at pH 7.4 is a key determinant of passive membrane permeability and thus bioavailability. Potentiometric and UV‑Vis spectrophotometric measurements on five PIH analogs established that at physiological pH, PpMBH is predominantly (approximately 80%) in the neutral form, comparable to other effective analogs such as PBH and PmFBH [1]. This high neutral fraction is critical for crossing the gastrointestinal epithelium and accessing intracellular iron pools, whereas DFO is predominantly charged at neutral pH and cannot traverse membranes passively [1]. The data position PpMBH within the subset of PIH analogs that combine strong iron affinity with membrane‑permeable neutral speciation.

Drug absorption Oral bioavailability Physicochemical profiling

Selectivity for Fe(III) Over Essential Divalent Metals Compared to Desferrioxamine

A critical safety parameter for iron chelators is selectivity for Fe(III) over essential divalent metals such as Ca(II), Mg(II), and Zn(II). Potentiometric determination of formation constants for the PIH series revealed that PpMBH, like PIH, PBH, and PmFBH, binds Ca(II) weakly and Mg(II) only slightly more strongly, with complexation becoming significant only above pH 5 for Zn(II) [1]. At pH 7.4, the calculated concentration of uncomplexed metal ion indicates that the selectivity of these ligands for Fe(III) is comparable to that of desferrioxamine [1]. This means that at therapeutic concentrations, PpMBH is unlikely to deplete physiological Zn(II), Ca(II), or Mg(II) pools—a property essential for chronic iron‑chelation therapy.

Metal selectivity Toxicity risk Chelator design

Hepatocyte Iron Mobilization Activity Relative to Parent PIH

In a comprehensive screening of 45 hydrazone analogs using primary rat hepatocyte cultures, pyridoxal 4‑methoxybenzoyl hydrazone was identified as one of several compounds 'much more active than pyridoxal isonicotinoyl hydrazone' (PIH) in reducing hepatocyte iron uptake [1]. While the study did not report individual IC₅₀ values for every analog, PpMBH was explicitly listed alongside pyridoxal benzoyl hydrazone (PBH) and pyridoxal m‑fluorobenzoyl hydrazone (PFBH) as having potential clinical utility [1]. This cellular validation complements the in vivo biliary excretion data and confirms that the 4‑methoxy substitution maintains or enhances iron‑mobilization potency relative to the parent PIH scaffold.

Hepatocyte iron loading Iron chelation screening Cellular efficacy

Procurement‑Relevant Application Scenarios for Pyridoxal 4-Methoxybenzoyl Hydrazone


Oral Iron Chelator Lead Optimization Programs

PMBH's demonstrated oral efficacy in rats (34 μg Fe excreted over 6 h following gastric administration) [1] directly supports its use as a lead compound or reference standard in programs developing orally bioavailable iron chelators for thalassemia and other iron‑loading anemias. Its neutral‑species fraction at pH 7.4 (~80%) [2] reinforces its suitability for oral formulation screening.

In Vivo Iron Overload Efficacy Studies Requiring Injectable Comparators

For researchers evaluating iron‑chelation efficacy in rodent models, PMBH offers a well‑characterized injectable benchmark (59 μg Fe/2 h at 0.2 mmol/kg IP) that outperforms DFO (22 μg Fe/2 h) but is less extreme than PFBH (87 μg Fe) [1]. This intermediate potency makes it useful for dose‑response and combination studies where maximal iron depletion is not desired.

Mechanistic Studies of Intracellular Iron Chelation and Metal Selectivity

The established selectivity profile of PMBH for Fe(III) over Ca(II), Mg(II), and Zn(II) [3], combined with its ability to cross cell membranes in the neutral form [2], makes it a valuable tool for probing intracellular labile iron pools without confounding off‑target metal depletion. This is particularly relevant for cancer biology studies investigating iron‑dependent proliferation pathways.

Synthesis and SAR Studies of PIH-Class Chelators

As a member of the PIH analog series with a defined 4‑methoxy substituent, PMBH serves as a key intermediate for structure‑activity relationship (SAR) exploration. Its hepatocyte activity ranking [4] and in vivo data [1] provide reference points for designing next‑generation analogs with optimized lipophilicity and iron‑mobilization profiles.

Quote Request

Request a Quote for Pyridoxal 4-methoxybenzoyl hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.